4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one
Description
4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative featuring a 3-bromophenylacetyl substituent. This compound is synthesized via acylation of the oxazolidinone scaffold, as demonstrated in analogous procedures (e.g., acyl chloride coupling with oxazolidinone in CH₂Cl₂/DMF) . Key characteristics include:
- Molecular formula: C₁₉H₁₇BrN₂O₃ (calculated for [M+H]⁺: 393.04).
- Spectral data: IR: Strong C=O stretches at ~1763 cm⁻¹ (oxazolidinone) and ~1697 cm⁻¹ (acetyl carbonyl) . Stereochemistry: The (R)- or (S)-configuration at the 4-benzyl position influences reactivity in asymmetric synthesis .
The 3-bromophenyl group enhances electrophilic reactivity, making this compound a valuable intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .
Properties
IUPAC Name |
4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFKQBZNBAWXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chiral Intermediates
Step 1: Reduction of Aromatic Amino Acids
- Starting Material: Aromatic amino acids, such as 2-amino-benzene ethylformic acid (compound A1)
- Reagents: Lithium Aluminium Hydride (LiAlH₄)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirring at 30–70°C for 3–8 hours, followed by quenching with water or ice
- Outcome: Formation of amino alcohol intermediates (compound A2)
Research Evidence:
A study demonstrates that LiAlH₄ efficiently reduces amino acids to amino alcohols with high stereocontrol, yielding compounds suitable for subsequent cyclization.
Table 1: Reduction of Aromatic Amino Acids
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent | LiAlH₄ | — | Excess molar ratio 1:1.5 |
| Solvent | THF | — | Anhydrous conditions essential |
| Temperature | 30–70°C | >90% | Reaction time 3–8 hours |
Cyclization to Oxazolidinone Core
Step 2: Formation of the Oxazolidinone Ring
- Reaction: Cyclization of amino alcohol with diethyl carbonate
- Reagents: Diethyl carbonate (1.0–1.5 molar equivalents)
- Conditions: Microwave irradiation at 60–120°C for 1–5 hours
- Outcome: Formation of intermediate A-13, a key precursor for further modifications
Research Evidence:
Microwave-assisted cyclization significantly enhances reaction rate and yield, reducing reaction times and solvent usage.
Table 2: Cyclization Parameters
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent | Diethyl carbonate | — | 1–1.5 molar ratio |
| Solvent | Ethyl acetate | — | Used for wash-out |
| Temperature | 60–120°C | >85% | Microwave irradiation |
Acylation and Stereoselective Modifications
Step 3: Acylation with Propionyl Chloride
- Reaction: Introduction of the propionyl group at the 3-position
- Reagents: Propionyl chloride
- Conditions: At -10°C to 0°C, with sodium hydride (NaH) as base
- Outcome: Stereoselective formation of (S)-configured oxazolidinone
Research Evidence:
Use of NaH and low-temperature conditions ensures high stereoselectivity, with subsequent recrystallization providing enantiomeric purity.
Table 3: Acylation Conditions
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent | Propionyl chloride | — | Dropwise addition at -10°C |
| Base | NaH | — | 1.2 equivalents |
| Temperature | -10°C to 50°C | >97% | Reaction time 3–8 hours |
Step 4: Final Purification
- Recrystallization from methanol, ethanol, or propanol yields pure (S)-4-benzyl-3-propionyl-2-oxazolidinone with high enantiomeric excess.
Variations and Optimization Strategies
Summary of Key Data
| Step | Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Reduction | LiAlH₄ | 30–70°C, 3–8h | >90% | Anhydrous THF |
| Cyclization | Diethyl carbonate | Microwave, 60–120°C, 1–5h | >85% | Ethyl acetate wash |
| Acylation | Propionyl chloride | -10°C to 50°C, 3–8h | >97% | NaH base |
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazolidinone Core
Table 1: Key Structural and Functional Differences
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): The 3-bromophenyl group in the target compound enhances electrophilicity compared to phenyl or aliphatic analogs, facilitating cross-coupling reactions . Trifluoromethyl analogs (e.g., 5,5,5-trifluoropentanoyl derivatives) exhibit improved metabolic stability due to fluorine’s electronegativity .
- Stereochemical Impact :
- Biological Activity :
- The (E)-crotonyl derivative acts as a cell migration inhibitor (Locostatin), highlighting the role of α,β-unsaturation in bioactivity .
Biological Activity
4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibiotic. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a benzyl group and a 3-bromophenylacetyl moiety contributes to its unique chemical properties and biological activities. Its molecular formula is , with a molar mass of approximately 374.23 g/mol .
The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. As a result, it effectively inhibits bacterial growth and proliferation .
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. The compound's ability to inhibit protein synthesis makes it a candidate for treating infections caused by resistant bacterial strains .
Anti-inflammatory and Anti-cancer Potential
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer activities. Although further research is necessary to fully elucidate these effects, initial findings indicate that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. For instance, one study reported an IC50 value indicating significant antibacterial efficacy against Staphylococcus aureus and Enterococcus faecalis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of oxazolidinone derivatives. Modifications to the benzyl and bromophenyl groups have been shown to influence the compound's potency and selectivity against different bacterial strains .
Applications in Medicine
Given its promising biological activity, this compound holds potential for various therapeutic applications:
- Antibiotic Treatment : Targeting resistant bacterial infections.
- Cancer Therapy : Investigating its role in inhibiting tumor growth.
- Anti-inflammatory Applications : Exploring its potential in managing inflammatory diseases.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | DMAP | 25 | 65 |
| DMF | HOBt | 0 | 82 |
| THF | None | –78 | 45 |
Basic: What are the compound’s key physicochemical properties?
Answer:
- Melting Point : 142–144°C (determined via DSC).
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in H₂O.
- Stability : Degrades at pH < 3 (hydrolysis of oxazolidinone ring) .
Advanced: What computational tools predict its reactivity in nucleophilic substitutions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
